Tetrabutylammonium tribromide
Overview
Description
Tetrabutylammonium tribromide is a pale orange solid with the chemical formula C₁₆H₃₆Br₃N . It is a salt composed of the lipophilic tetrabutylammonium cation and the linear tribromide anion . This compound is commonly used as a reagent in organic synthesis, providing a conveniently weighable, solid source of bromine .
Mechanism of Action
Target of Action
Tetrabutylammonium tribromide (TBATB) is a reagent used in organic synthesis . It primarily targets organic compounds, such as hydroquinone , and acts as a source of bromide ions for substitution reactions .
Mode of Action
TBATB interacts with its targets through a process known as oxidation. For instance, in the oxidation of hydroquinone, the main reactive species of the oxidant (TBATB) and substrate were found to be the Br−3 ion and hydroquinoid, respectively . The reaction proceeds with prior complex formation between the reactants followed by its slow decomposition to generate semiquinone and bromine radicals .
Biochemical Pathways
The oxidation of hydroquinone by TBATB usually proceeds through an initial, rate-determining, one-electron transfer step, generating the semiquinone radical . The second, fast, step of the reaction involves either further oxidation of the semiquinone radical by the oxidant or disproportionation to give the final product benzoquinone .
Result of Action
The action of TBATB results in the oxidation of the target compound. For example, in the case of hydroquinone, the end product of the reaction is benzoquinone . This transformation is significant in organic synthesis, enabling the creation of a variety of chemical compounds.
Action Environment
The action of TBATB can be influenced by various environmental factors. For instance, the oxidation of hydroquinone by TBATB was carried out in a 50% V/V aqueous acetic acid medium . The solvent effect was verified using the Grunwald–Winstein equation, which is consistent with an SN2 mechanism . Furthermore, the reaction was studied at five different temperatures, indicating that temperature can also influence the reaction .
Biochemical Analysis
Biochemical Properties
N,N,N,N-Tetrabutylammonium tribromide has gained significant attention as an efficient metal-free homogeneous phase-transfer catalyst . A catalytic amount of N,N,N,N-Tetrabutylammonium tribromide is sufficient to catalyze various alkylation, oxidation, reduction, and esterification processes . It is also employed as an efficient co-catalyst for numerous coupling reactions .
Molecular Mechanism
The molecular mechanism of N,N,N,N-Tetrabutylammonium tribromide is primarily related to its role as a phase-transfer catalyst . It facilitates the transfer of a reactant from one phase into another, enabling reactions that would otherwise be difficult or impossible .
Temporal Effects in Laboratory Settings
It is known that the compound is a stable, solid source of bromine, suggesting that it may have long-term stability .
Metabolic Pathways
Given its role as a phase-transfer catalyst, it may interact with various enzymes and cofactors in the cell .
Transport and Distribution
Given its lipophilic nature, it may be able to cross cell membranes and distribute throughout the cell .
Subcellular Localization
Given its lipophilic nature, it may localize to lipid-rich areas of the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrabutylammonium tribromide can be prepared by treating solid tetrabutylammonium bromide with bromine vapor :
[N(C4H9)4]Br+Br2→[N(C4H9)4]Br3
Alternatively, tetrabutylammonium bromide can be reacted with vanadium pentoxide and aqueous hydrogen peroxide, or with ceric ammonium nitrate .
Industrial Production Methods
The industrial production of this compound typically involves the same synthetic routes as described above, with careful control of reaction conditions to ensure high yield and purity. The process is scalable and can be adapted to produce large quantities of the compound for commercial use .
Chemical Reactions Analysis
Types of Reactions
Tetrabutylammonium tribromide undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: It is used in electrophilic substitution reactions, particularly for bromination of organic substrates.
Common Reagents and Conditions
Methanol: Used as a solvent for the cleavage of tert-butyldimethylsilyl ethers.
Indoles and Aldehydes: Used in the synthesis of bis-indolymethanes by electrophilic substitution.
Major Products
O-isopropylidene derivatives of free sugars: Formed when this compound is used as a catalyst.
Bis-indolymethanes: Formed from the reaction of indoles with different aldehydes.
Scientific Research Applications
Tetrabutylammonium tribromide has a wide range of applications in scientific research:
Chemistry: Used as a brominating agent and catalyst in various organic synthesis reactions.
Biology: Employed in the synthesis of bioactive heterocycles with potential biological activities.
Medicine: Utilized in the preparation of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
Tetrabutylammonium triiodide: Similar in structure but contains iodine instead of bromine.
Pyridinium tribromide: Another tribromide compound used in organic synthesis.
Trimethylphenylammonium tribromide: Similar in function but with a different cation.
Uniqueness
Tetrabutylammonium tribromide is unique due to its stability, ease of handling, and effectiveness as a brominating agent. Its solid form allows for precise measurement and control in reactions, making it a preferred choice in many synthetic applications .
Properties
InChI |
InChI=1S/C16H36N.Br3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-3-2/h5-16H2,1-4H3;/q+1;-1 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSLZJZUSYNITM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.Br[Br-]Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36Br3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801028457 | |
Record name | Tetrabutylammonium Tribromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801028457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38932-80-8 | |
Record name | Tetrabutylammonium tribromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38932-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrabutylammonium Tribromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801028457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the common applications of tetrabutylammonium tribromide in organic synthesis?
A1: this compound (TBATB) finds wide use in organic synthesis due to its mild reaction conditions and its ability to act both as a brominating agent and catalyst. Key applications include:
- Oxidation Reactions: TBATB oxidizes various functional groups, including alcohols [], aldehydes [, , ], sulfoxides [], thioacids [], and hypophosphite [].
- Bromination Reactions: It serves as a selective brominating agent for aromatic amines [], alkynes [], acetophenone [], and chalcones [].
- Deoximation: TBATB efficiently converts aldo- and keto-oximes to their corresponding carbonyl compounds [].
- Protection and Deprotection: It acts as a catalyst for the protection of carbonyl compounds as acetals [] and thioacetals [] and for the deprotection of tert-butyldimethylsilyl (TBDMS) ethers [].
- Synthesis of Heterocycles: TBATB facilitates the synthesis of various heterocyclic compounds, including 1,5-benzothiazepines [], benzo[f]chromeno[3,4-b]quinoline-6-ones [], and 2-aminobenzothiazoles [].
Q2: How does this compound act as a brominating agent?
A2: TBATB can release a tribromide ion (Br3-) which acts as an electrophile. This electrophilic tribromide ion can then attack electron-rich sites in organic molecules, such as double bonds or activated aromatic rings, leading to bromination [, , , , ].
Q3: Can you provide an example of a reaction mechanism where this compound acts as a catalyst?
A3: In the synthesis of gem-diacylates from aldehydes, TBATB catalyzes the reaction by first activating the anhydride, facilitating a nucleophilic attack on the aldehyde. It then helps regenerate the anhydride through an intermolecular attack of a second acetate group [].
Q4: What is the role of this compound in the synthesis of silver nanowires?
A4: TBATB acts as an auxiliary additive in the synthesis of silver nanowires (AgNWs). It plays a crucial role in both the generation of silver seeds and the directional growth of these seeds into high-aspect-ratio nanowires [].
Q5: Does the solvent influence the reactions involving this compound?
A5: Yes, the solvent plays a significant role in reactions involving TBATB. For example:
- Polarity: The rate of oxidation reactions generally increases with increasing solvent polarity [, ].
- Protic vs. Aprotic: In protic solvents like methanol, TBATB can participate in bromomethoxylation reactions [], while in aprotic solvents, it favors bromination of double bonds [].
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C16H36Br3N, and its molecular weight is 482.27 g/mol.
Q7: What are the key spectroscopic techniques used to characterize this compound?
A7: Commonly used techniques include:
- NMR Spectroscopy (1H and 13C): Provides information about the structure and purity of TBATB [, , ].
- Mass Spectrometry (HRMS): Confirms the molecular weight and fragmentation pattern [].
- Infrared Spectroscopy (IR): Identifies functional groups present in the molecule [, ].
Q8: How does the structure of this compound contribute to its reactivity?
A8:
Q9: Are there specific safety considerations when handling this compound?
A11: Yes, TBATB should be handled with care. It is an oxidizing agent and can cause skin and eye irritation. Proper personal protective equipment should be worn when using this reagent. Compliance with local safety regulations and guidelines is essential [, ].
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